Microcolin B
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Overview
Description
Microcolin B is a lipopeptide compound isolated from the blue-green alga Lyngbya majuscula. It is known for its potent immunosuppressive and antiproliferative properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Microcolin B involves segment condensation strategies using suitably protected L-amino acids. One approach includes the preparation of a unique Boc and Mem protected cyclic compound from N-Boc-Methyl-L-Leucil-L-threonin-benzyl ester in a five-step synthesis. This segment is then coupled with octanoic acid, followed by deprotection using standard mixed anhydride strategy. The resultant compound undergoes debenzylation and coupling with a pyrrolinone unit after acetylation to yield the targeted moiety .
Industrial Production Methods: Industrial production of this compound is typically achieved through multistep synthesis processes. These methods are designed to ensure high purity and yield, making the compound suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Microcolin B undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Microcolin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipopeptide synthesis and reactions.
Biology: Investigated for its role in modulating biological pathways, such as the Hippo signaling pathway.
Medicine: Explored for its potential as an immunosuppressive agent and its antiproliferative effects on cancer cells.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems .
Mechanism of Action
Microcolin B is structurally similar to other lipopeptides such as Microcolin A and Majusculamide D. it is unique in its specific immunosuppressive and antiproliferative properties. Unlike Microcolin A, which has a hydroxyl group, this compound has a hydrogen atom at the same position. This slight structural difference contributes to its distinct biological activities .
Comparison with Similar Compounds
- Microcolin A
- Majusculamide D
- Desacetylmicrocolin B
This compound stands out due to its potent effects and specific mechanism of action, making it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C39H65N5O8 |
---|---|
Molecular Weight |
732.0 g/mol |
IUPAC Name |
[(2R,3S)-3-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-4-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate |
InChI |
InChI=1S/C39H65N5O8/c1-13-14-16-25(6)22-26(7)36(48)41(11)31(21-23(2)3)35(47)40-33(28(9)52-29(10)45)38(50)42(12)34(24(4)5)39(51)43-20-15-17-30(43)37(49)44-27(8)18-19-32(44)46/h18-19,23-28,30-31,33-34H,13-17,20-22H2,1-12H3,(H,40,47)/t25-,26-,27+,28-,30+,31+,33+,34+/m1/s1 |
InChI Key |
MNASOWORUXKEPP-APCQCXEZSA-N |
Isomeric SMILES |
CCCC[C@@H](C)C[C@@H](C)C(=O)N(C)[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)OC(=O)C)C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2[C@H](C=CC2=O)C |
Canonical SMILES |
CCCCC(C)CC(C)C(=O)N(C)C(CC(C)C)C(=O)NC(C(C)OC(=O)C)C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2C(C=CC2=O)C |
Origin of Product |
United States |
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